

Technical Guide: Physicochemical Properties of (R)-1-Boc-2-(aminomethyl)pyrrolidine

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Compound of Interest

Compound Name:	(R)-1-Boc-2-(aminomethyl)pyrrolidine
Cat. No.:	B154115

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This technical guide provides a comprehensive overview of the core physicochemical properties of **(R)-1-Boc-2-(aminomethyl)pyrrolidine**, a chiral building block essential for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support laboratory work and decision-making.

Core Physicochemical Data

(R)-1-Boc-2-(aminomethyl)pyrrolidine, with the CAS number 259537-92-3, is a versatile intermediate in organic synthesis.^{[1][2][3]} Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Notes
Molecular Formula	$C_{10}H_{20}N_2O_2$	
Molecular Weight	200.28 g/mol	[1] [4]
Appearance	Colorless to light yellow liquid or solid	The compound can exist as a low-melting solid.
Boiling Point	98-110 °C at 1 mmHg	[5] [6]
Melting Point	Not available	Often handled as a liquid at room temperature.
Density	~1.04 g/cm ³	[1]
Solubility	Slightly soluble in water. Miscible with N-methylpyrrolidinone.	[5]
pKa	9.91 ± 0.29 (Predicted)	This value is predicted for the primary amine. [1]
logP	0.7 (Predicted)	[3]
Optical Rotation	+47° (c=1 in Chloroform)	[5]
Refractive Index	1.4670-1.4710	[7]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for **(R)-1-Boc-2-(aminomethyl)pyrrolidine**.

Melting Point Determination (Capillary Method)

Given that this compound can be a low-melting solid, a capillary melting point apparatus can be used for precise determination.

- Sample Preparation: A small amount of the dried, powdered sample is loaded into a capillary tube to a height of 2-3 mm.[\[8\]](#)[\[9\]](#) The tube is then tapped to pack the sample tightly.[\[8\]](#)[\[9\]](#)

- Apparatus Setup: The capillary tube is placed in a melting point apparatus.[10]
- Measurement: The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[8]
- Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[8]

pKa Determination (Potentiometric Titration)

The pKa of the primary amine in **(R)-1-Boc-2-(aminomethyl)pyrrolidine** can be determined by potentiometric titration.

- Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a water-methanol mixture, to ensure complete dissolution.[11]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[12] A calibrated pH electrode monitors the pH of the solution throughout the titration.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[13]

logP Determination (Shake-Flask Method)

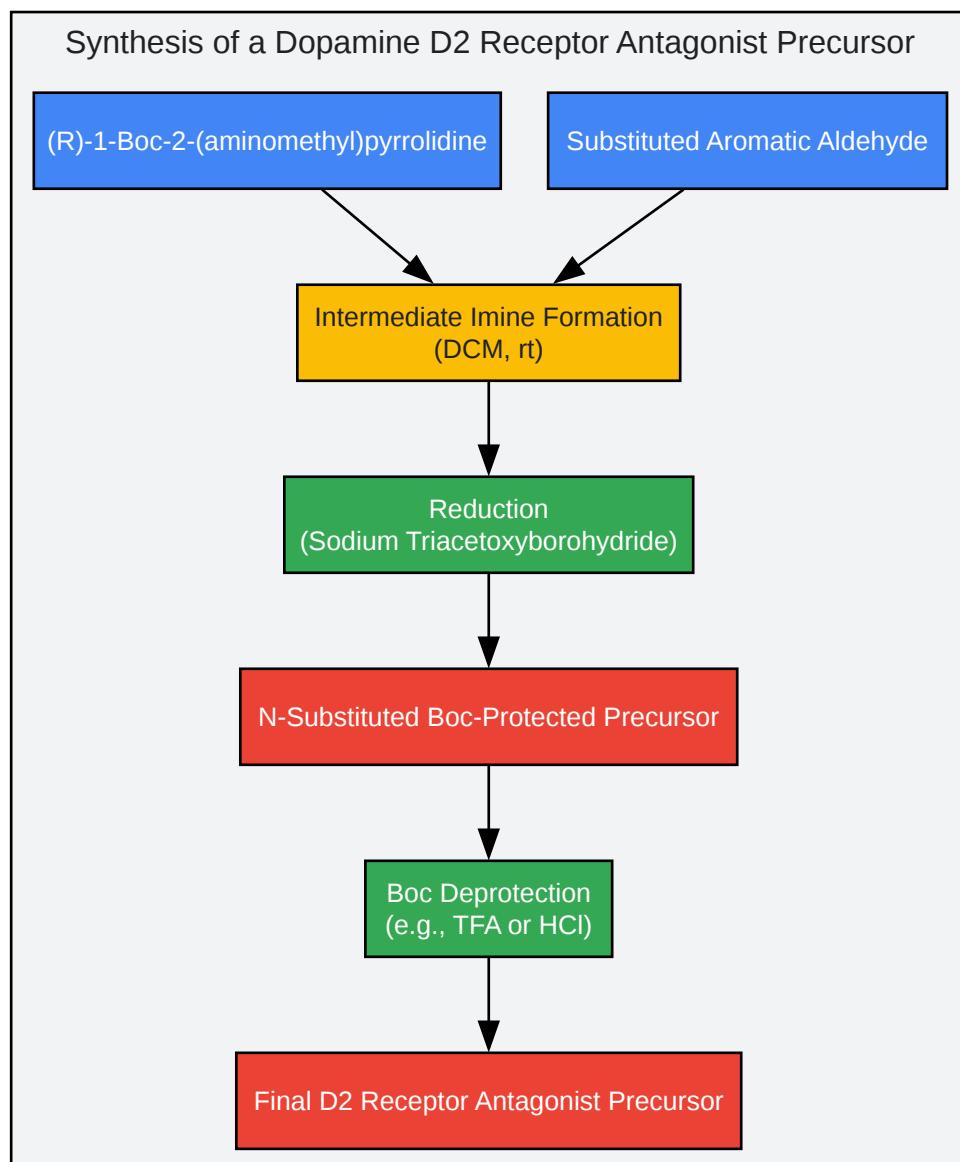
The partition coefficient (logP) between octanol and water provides a measure of the compound's lipophilicity and is a critical parameter in drug development.

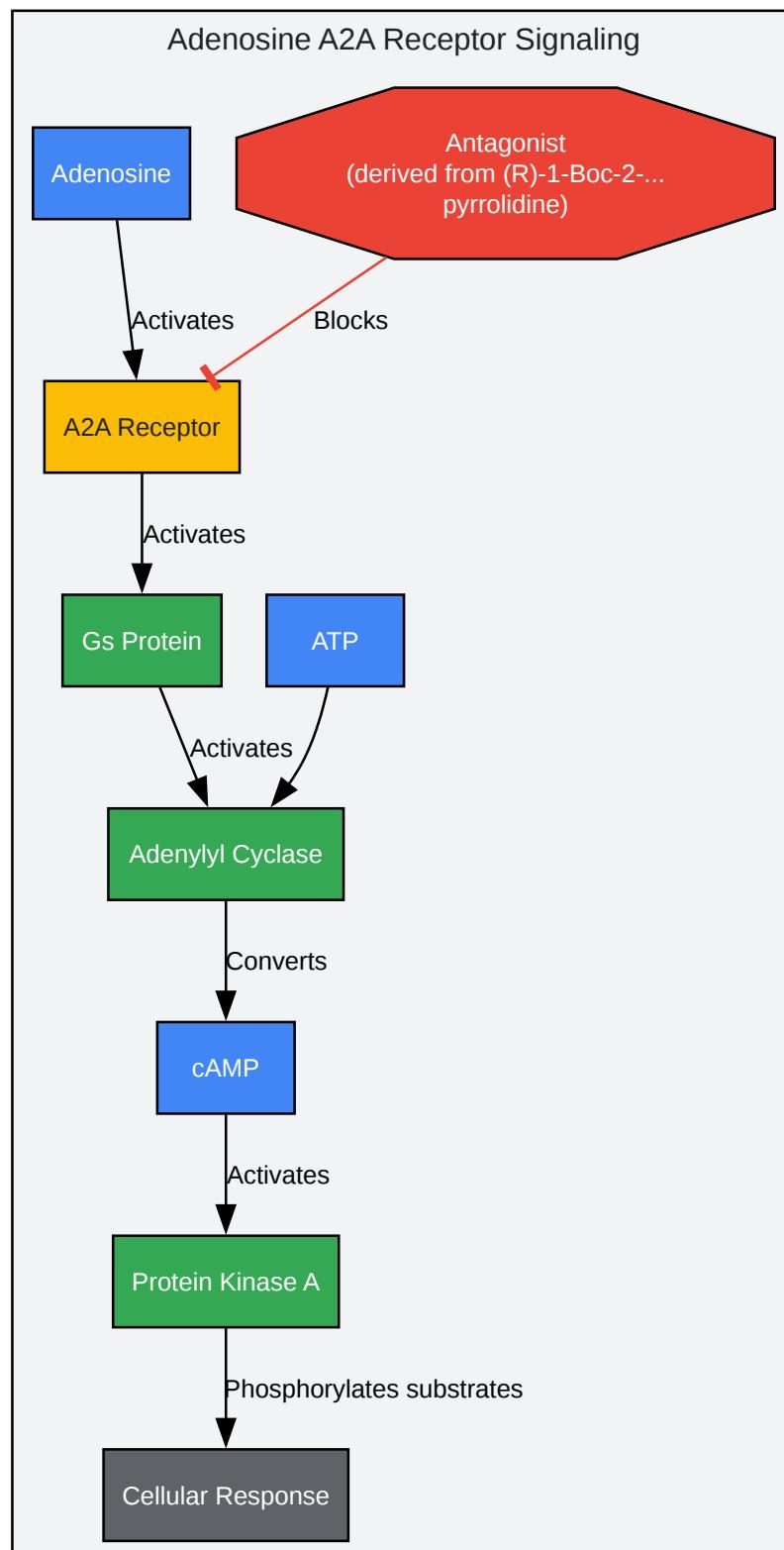
- Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken until mutually saturated. The two phases are then separated.
- Partitioning: A known amount of **(R)-1-Boc-2-(aminomethyl)pyrrolidine** is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase and shaken vigorously until equilibrium is reached.[14]
- Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[14]

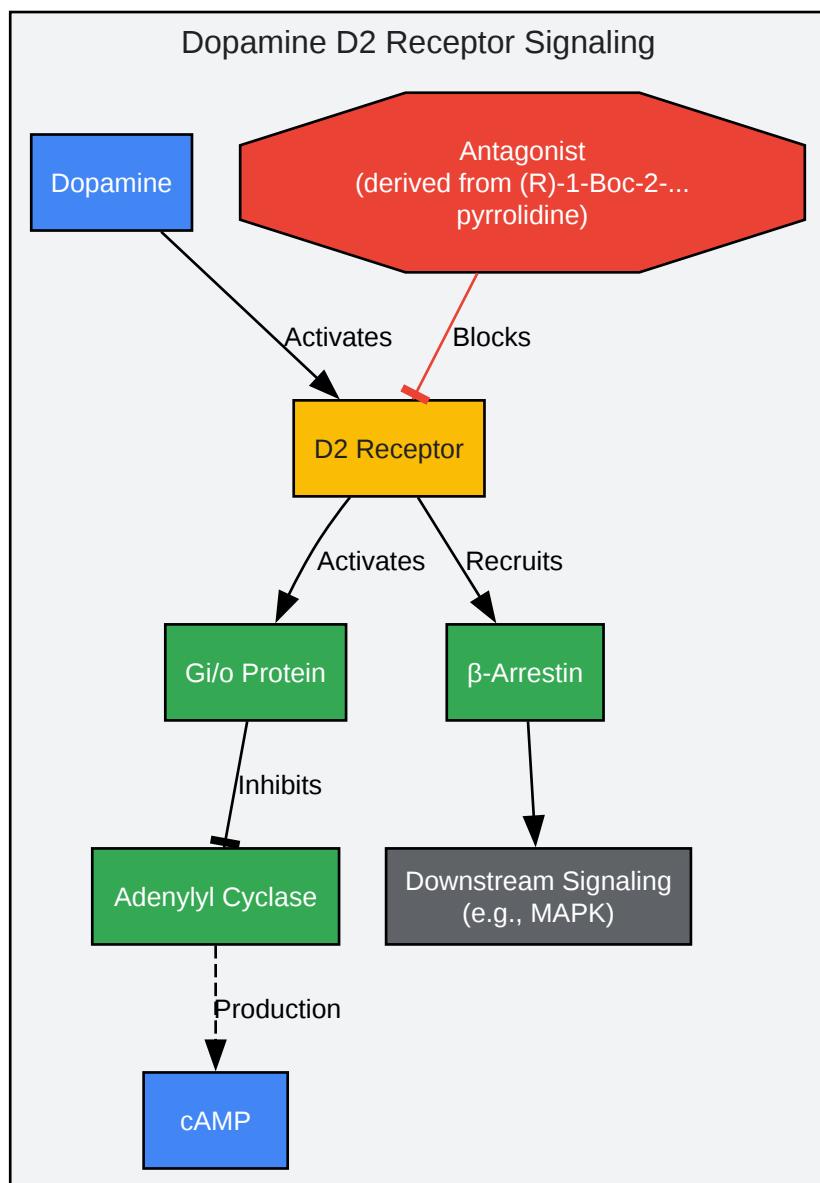
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[\[15\]](#)

Synthesis and Reaction Workflow

(R)-1-Boc-2-(aminomethyl)pyrrolidine is a key intermediate in the synthesis of various biologically active molecules. A typical application is in the synthesis of precursors for dopamine D2 receptor antagonists through reductive amination.







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